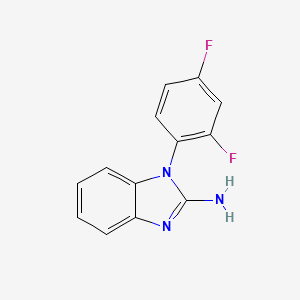

1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine

Description

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of the difluorophenyl group in this compound makes it particularly interesting for various scientific and industrial applications.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-8-5-6-11(9(15)7-8)18-12-4-2-1-3-10(12)17-13(18)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSPWAODZNVAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=C(C=C(C=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2,4-difluoroaniline with o-phenylenediamine under specific conditions. One common method involves the use of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding benzodiazole oxides.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds containing the benzodiazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzodiazole can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | PLK4 | <10 | |

| Compound B | Pim Kinases | 0.4 - 1.1 | |

| Compound C | MM1.S Cells | 640 |

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to applications in treating mood disorders and cognitive dysfunctions. Preliminary studies indicate that benzodiazole derivatives may modulate neurotransmitter activity, making them candidates for further investigation in neuropharmacology.

Case Studies

In Vivo Antitumor Studies

In a series of experiments using mouse models, compounds similar to this compound demonstrated substantial inhibition of tumor growth. These studies support the compound's potential as an anticancer agent due to its ability to interfere with tumor cell proliferation.

Pharmacokinetic Studies

Research has indicated favorable pharmacokinetic profiles for compounds within this class, suggesting good absorption and distribution characteristics in biological systems. These findings are critical for developing therapeutic agents with manageable toxicity profiles.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Receptor Modulation : Potential modulation of receptors related to neurotransmitter systems can influence mood and cognitive functions.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine: Similar structure but with different fluorine substitution pattern.

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a benzamide group instead of a benzodiazole ring.

2,4-Difluorophenyl isocyanate: Used in the synthesis of various difluorophenyl derivatives.

Uniqueness

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of both benzodiazole and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine is a compound within the benzodiazole class, notable for its unique structural features and potential biological applications. The inclusion of a difluorophenyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research.

- Chemical Formula: C13H9F2N3

- Molecular Weight: 245.23 g/mol

- IUPAC Name: 1-(2,4-difluorophenyl)benzimidazol-2-amine

- CAS Number: 1038711-47-5

- Physical Appearance: Powder

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can modulate the activity of various enzymes and receptors due to the enhanced binding affinity provided by the difluorophenyl group .

Anticancer Properties

Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain benzodiazole derivatives can effectively delay the growth of cancer xenografts .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 Inhibition |

| Compound B | 642.1 | Cellular Proliferation |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For example, structural optimization studies have identified related compounds with potent inhibitory activity against various kinases and enzymes involved in cancer progression .

Case Studies

In a notable study focusing on structure-activity relationships (SAR), researchers synthesized a series of benzodiazole derivatives and evaluated their biological activities. The results indicated that modifications to the difluorophenyl group significantly influenced both enzymatic inhibition and cellular activity against cancer cell lines .

Case Study Summary:

- Study Focus: SAR of benzodiazole derivatives.

- Findings: Certain modifications enhanced anticancer activity.

- Conclusion: The difluorophenyl substitution plays a critical role in the compound's efficacy.

Applications in Drug Design

The unique properties of this compound make it a valuable candidate for drug development. Its potential as a pharmacophore in antifungal and anticancer drug design has been highlighted in various research articles. The compound's ability to act as a fluorescent probe also opens avenues for its application in biological imaging .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with fluorinated aryl aldehydes under acidic or basic conditions. For example, refluxing with acetic acid or using POCl₃ as a catalyst (as seen in analogous thiazole-amine syntheses) can achieve yields >70% . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to minimize byproducts like uncyclized intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the benzodiazole core and fluorophenyl substitution pattern . Complementary techniques include:

- ¹H/¹³C NMR : To verify aromatic proton environments and amine group presence (δ ~5.5–6.5 ppm for NH₂) .

- HRMS : For exact mass confirmation (e.g., [M+H]⁺ expected for C₁₃H₁₀F₂N₃: 254.0804) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, given benzodiazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize charge transfer for target binding .

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., EGFR or CYP450 enzymes) and guide substituent modifications .

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with bioactivity data to prioritize synthetic targets .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., amine tautomerism) causing splitting .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of fluorophenyl and benzodiazole protons .

- Crystallographic Validation : Cross-check NMR assignments with solid-state structure to rule out solvent-induced artifacts .

Q. What advanced strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Enhances reproducibility and heat transfer for exothermic cyclization steps .

- Catalyst Screening : Replace POCl₃ with greener catalysts (e.g., zeolites) to reduce waste .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield and purity .

Q. How do fluorination patterns (2,4-difluoro vs. monofluoro) impact metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes to compare oxidative degradation rates; fluorination typically reduces CYP450-mediated metabolism .

- LogP Measurements : Evaluate lipophilicity via HPLC to correlate fluorination with membrane permeability .

- In Vivo PK Studies : Administer radiolabeled analogs to track absorption/distribution in rodent models .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with crystallography to avoid misassignment .

- Contradiction Management : Apply triangulation (e.g., combine NMR, MS, and XRD) to resolve ambiguous results .

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.